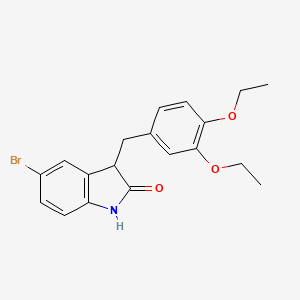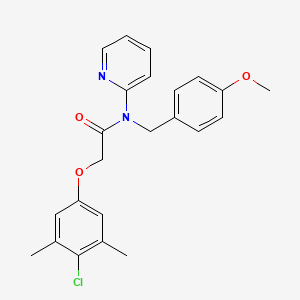![molecular formula C22H27ClN2O2 B11348050 N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-ethoxybenzamide](/img/structure/B11348050.png)
N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-ethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(2-クロロフェニル)-2-(ピペリジン-1-イル)エチル]-4-エトキシベンズアミドは、その独特な化学構造と潜在的な用途により、さまざまな科学分野で関心を集めている複雑な有機化合物です。この化合物は、クロロフェニル基、ピペリジニル基、エトキシ基で置換されたベンズアミドコアを特徴とし、研究や産業目的のための汎用性の高い分子となっています。
準備方法
合成経路と反応条件
N-[2-(2-クロロフェニル)-2-(ピペリジン-1-イル)エチル]-4-エトキシベンズアミドの合成は通常、複数のステップを伴い、中間体の調製から始まります。一般的な経路の1つは、次のステップを含みます。
ピペリジニル中間体の形成: 2-クロロベンジルクロリドとピペリジンを水酸化ナトリウムまたは炭酸カリウムなどの塩基の存在下で反応させると、2-(2-クロロフェニル)-2-(ピペリジン-1-イル)エタノールが生成されます。
エトキシル化: 次に、中間体を、水素化ナトリウムなどの強塩基の存在下で臭化エチルと反応させて、エトキシ基を導入し、2-(2-クロロフェニル)-2-(ピペリジン-1-イル)エチルエチルエーテルを生成します。
アミド化: 最後に、エチルエーテル中間体を、トリエチルアミンなどの塩基の存在下で4-エトキシベンゾイルクロリドと反応させて、目的の化合物であるN-[2-(2-クロロフェニル)-2-(ピペリジン-1-イル)エチル]-4-エトキシベンズアミドを生成します。
工業生産方法
この化合物の工業生産には、同様の合成経路が用いられる場合がありますが、大規模生産に最適化されています。これには、連続フロー反応器、自動合成システム、および高度な精製技術の使用が含まれ、高収率と高純度が保証されます。
化学反応の分析
反応の種類
N-[2-(2-クロロフェニル)-2-(ピペリジン-1-イル)エチル]-4-エトキシベンズアミドは、さまざまな化学反応を起こす可能性があります。これには、以下が含まれます。
酸化: この化合物は、過マンガン酸カリウムまたは三酸化クロムなどの試薬を使用して酸化することができ、対応するケトンまたはカルボン酸が生成されます。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの試薬を使用した還元反応は、この化合物を対応するアルコールまたはアミンに変換することができます。
置換: クロロフェニル基は、メトキシドナトリウムまたはチオレートカリウムなどの試薬を使用して求核置換反応を起こすことができ、メトキシ誘導体またはチオール誘導体が生成されます。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。
還元: 乾燥エーテル中の水素化リチウムアルミニウム。
置換: メタノール中のメトキシドナトリウム。
主な生成物
酸化: ケトンまたはカルボン酸の生成。
還元: アルコールまたはアミンの生成。
置換: メトキシ誘導体またはチオール誘導体の生成。
科学研究への応用
N-[2-(2-クロロフェニル)-2-(ピペリジン-1-イル)エチル]-4-エトキシベンズアミドは、科学研究において幅広い用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして、およびさまざまな有機反応における試薬として使用されます。
生物学: 生物学的マクロ分子との潜在的な相互作用とその細胞プロセスへの影響について研究されています。
医学: 特定の受容体や酵素に対するリガンドとしての役割など、その潜在的な治療的特性について調査されています。
産業: 新規材料、医薬品、農薬の開発に利用されています。
科学的研究の応用
N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-ethoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a ligand for certain receptors or enzymes.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
作用機序
N-[2-(2-クロロフェニル)-2-(ピペリジン-1-イル)エチル]-4-エトキシベンズアミドの作用機序には、受容体や酵素などの特定の分子標的との相互作用が関与しています。この化合物は、アゴニストまたはアンタゴニストとして作用し、これらの標的の活性を調節し、さまざまな生化学的経路に影響を与えます。たとえば、受容体に結合して、そのシグナル伝達を活性化または阻害し、細胞機能の下流への影響につながる可能性があります。
類似の化合物との比較
類似の化合物
- N-[2-(2-クロロフェニル)-2-(ピペリジン-1-イル)エチル]-4-メトキシベンズアミド
- N-[2-(2-クロロフェニル)-2-(ピペリジン-1-イル)エチル]-4-プロポキシベンズアミド
独自性
N-[2-(2-クロロフェニル)-2-(ピペリジン-1-イル)エチル]-4-エトキシベンズアミドは、その特定の置換パターンにより、独特の化学的および生物学的特性を持つ点が特徴です。そのアナログと比較して、エトキシ基は、異なる溶解性、反応性、および分子標的との相互作用プロファイルを付与する可能性があり、さまざまな用途に役立つ化合物となります。
類似化合物との比較
Similar Compounds
- N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-methoxybenzamide
- N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-propoxybenzamide
Uniqueness
N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-ethoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, the ethoxy group may confer different solubility, reactivity, and interaction profiles with molecular targets, making it a valuable compound for diverse applications.
特性
分子式 |
C22H27ClN2O2 |
|---|---|
分子量 |
386.9 g/mol |
IUPAC名 |
N-[2-(2-chlorophenyl)-2-piperidin-1-ylethyl]-4-ethoxybenzamide |
InChI |
InChI=1S/C22H27ClN2O2/c1-2-27-18-12-10-17(11-13-18)22(26)24-16-21(25-14-6-3-7-15-25)19-8-4-5-9-20(19)23/h4-5,8-13,21H,2-3,6-7,14-16H2,1H3,(H,24,26) |
InChIキー |
UUQXPUIKCGLFEU-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=CC=C2Cl)N3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}thiophene-2-carboxamide](/img/structure/B11347967.png)
![N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B11347978.png)
![2-chloro-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B11347986.png)
![4-butoxy-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B11347988.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}piperidine-4-carboxamide](/img/structure/B11347990.png)
![N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-fluorobenzamide](/img/structure/B11348003.png)
![1-butyl-4-[1-(2-methylprop-2-en-1-yl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11348005.png)
![2-{2-[1-(2,6-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N,N-dipropylacetamide](/img/structure/B11348011.png)
![2-(2,3-dimethylphenoxy)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11348017.png)
![5-(3,4-dimethylphenyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B11348025.png)
![2-(4-bromophenoxy)-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11348030.png)
![N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-3-nitrobenzamide](/img/structure/B11348034.png)


